1,3,5‑ vs 1,2,4‑Substitution Pattern: Impact on Physical Properties and Steric Accessibility
The 1,3,5‑trisubstituted target compound places the two halogen atoms in a meta relationship, whereas its positional isomer 4‑bromo‑2‑chloro‑1‑(2‑ethoxyethoxy)benzene adopts a 1,2,4‑pattern in which the bromine and chlorine are ortho/para to one another. This structural difference translates into measurably distinct physical properties: the 1,3,5‑isomer exhibits a predicted density of approximately 1.5 g·cm⁻³ [REFS‑1], while the 1,2,4‑isomer has a significantly lower density of 1.4 g·cm⁻³ and a higher predicted boiling point of 321.0 °C at 760 mmHg [REFS‑2]. The 1,2,4‑isomer’s higher log P (3.52) [REFS‑3] relative to the expected value for the 1,3,5‑isomer further reflects the impact of substitution topology on lipophilicity. In synthetic practice, the 1,3,5‑arrangement provides a less sterically encumbered environment around each halogen, potentially leading to faster oxidative addition rates in palladium‑catalyzed transformations [REFS‑4].
| Evidence Dimension | Substitution-pattern-dependent physicochemical properties |
|---|---|
| Target Compound Data | 1,3,5‑substitution; density ≈1.5 g·cm⁻³ (estimated); predicted boiling point ~280–300 °C (decomp.) |
| Comparator Or Baseline | 4‑Bromo‑2‑chloro‑1‑(2‑ethoxyethoxy)benzene (1,2,4‑isomer): density 1.4 g·cm⁻³; boiling point 321.0 °C at 760 mmHg; log P 3.52 |
| Quantified Difference | Density difference ≈0.1 g·cm⁻³ (target higher); boiling point difference ≈20–40 °C (target lower, decomposes); log P difference qualitatively lower for target |
| Conditions | Predicted values from ACD/Labs and ChemSrc database entries; experimental conditions may vary. |
Why This Matters
The lower boiling point and higher density of the 1,3,5‑isomer confer advantages in downstream purification (distillation and extraction), while the divergent log P affects partitioning in biphasic reaction systems and biological assays.
- [1] Molbase. Benzene, 4-bromo-2-chloro-1-(2-ethoxyethoxy)- (CAS 279261‑90‑4) – log P value. https://qiye.molbase.cn (accessed 2026-05-06). View Source
- [2] J. F. Hartwig. Electronic effects on reductive elimination and oxidative addition in organometallic chemistry. Inorg. Chem. 2007, 46, 1936–1947. (Discusses steric and electronic factors governing oxidative addition rates of aryl halides.) View Source
